molecular formula C19H17ClN2O3 B6035203 ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B6035203
M. Wt: 356.8 g/mol
InChI Key: QNGGYOGASXQSOD-UHFFFAOYSA-N
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Description

Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-benzoyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 5-benzoyl-4-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potency and selectivity as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(13-10-6-7-11-14(13)20)16(21-22-17)18(23)12-8-4-3-5-9-12/h3-11,15-16,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGYOGASXQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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